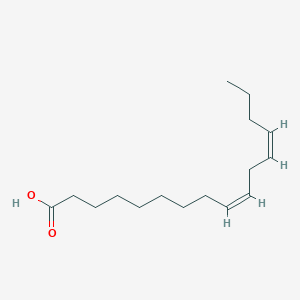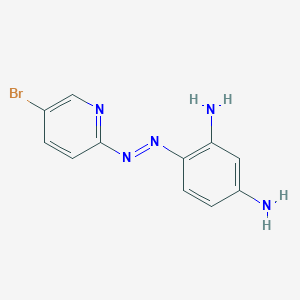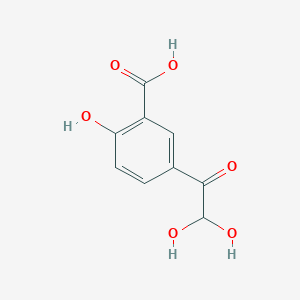
1-Chloro-4-(2-isocyanoethyl)benzene
概要
説明
1-Chloro-4-(2-isocyanoethyl)benzene is an organic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . It is also known by its IUPAC name, 1-chloro-4-(2-isocyanatoethyl)benzene . This compound is characterized by the presence of a chloro group and an isocyanoethyl group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 1-chloro-4-(2-isocyanoethyl)benzene typically involves the reaction of 1-chloro-4-(2-hydroxyethyl)benzene with phosgene or a similar reagent to introduce the isocyanate group . The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing hazardous by-products.
化学反応の分析
1-Chloro-4-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of the benzene ring and functional groups suggests potential reactivity under suitable conditions.
Common reagents used in these reactions include bases, acids, and transition metal catalysts, depending on the desired transformation. Major products formed from these reactions include substituted benzene derivatives and various urethane or urea compounds.
科学的研究の応用
1-Chloro-4-(2-isocyanoethyl)benzene finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of protein interactions and enzyme mechanisms.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
作用機序
The mechanism of action of 1-chloro-4-(2-isocyanoethyl)benzene involves its functional groups. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable products like ureas and urethanes. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex structures .
類似化合物との比較
1-Chloro-4-(2-isocyanoethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(2-hydroxyethyl)benzene: This precursor lacks the isocyanate group, making it less reactive in certain synthetic applications.
1-Bromo-4-(2-isocyanoethyl)benzene: The bromo derivative may exhibit different reactivity due to the presence of the bromine atom, which can influence substitution reactions.
4-Isocyanatoethylbenzene:
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
1-chloro-4-(2-isocyanoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGNOIFVUHFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)



![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)





![6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)

![(3aR,4R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3183080.png)
